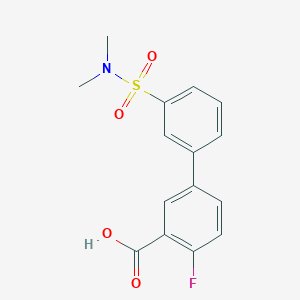
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (5-DMF-2-FB) is a type of organic compound that has been widely studied in recent years in the fields of organic synthesis and medicinal chemistry. It is a useful building block for the synthesis of a variety of compounds with potential therapeutic applications.
科学的研究の応用
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been widely used in a number of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.
作用機序
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron-donating group, which can facilitate the formation of a variety of organic compounds. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are still being studied. However, it is believed that the compound can affect the activity of certain enzymes, which can affect the activity of certain biochemical pathways. In addition, the compound has been shown to have anti-inflammatory and anti-cancer activities in laboratory studies.
実験室実験の利点と制限
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, the compound is stable and can be stored for long periods of time. However, the compound is not water-soluble, which can limit its use in certain experiments.
将来の方向性
1. Further research is needed to understand the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% and its biochemical and physiological effects.
2. More studies are needed to explore the potential therapeutic applications of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%.
3. Research should be conducted to identify new synthetic methods for the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%.
4. Further studies should be conducted to investigate the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of polymers.
5. Research should be conducted to explore the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as an electron-donating group in the synthesis of organic compounds.
6. Studies should be conducted to investigate the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as an inhibitor of certain enzymes.
7. Research should be conducted to explore the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of biologically active compounds.
合成法
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenol (DMS) with 2-fluorobenzaldehyde (FBA) in the presence of a base to form a Schiff base. This intermediate is then reacted with an acid to form 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%. This two-step synthesis process is simple, efficient, and does not require expensive reagents or conditions.
特性
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSCOPKGAJQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














